An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
An In-depth Technical Guide to the Physicochemical Characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Foreword: A Molecule of Interest in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ruxolitinib.[1][2] The molecule 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid presents a compelling case for investigation. It combines the proven biological relevance of the pyrazole core with two key functional groups that modulate its properties: an electron-withdrawing nitro group and a flexible propanoic acid sidechain. The nitro group can significantly influence the electronic properties of the pyrazole ring and participate in hydrogen bonding, while the carboxylic acid moiety governs aqueous solubility, serves as a handle for further chemical modification, and provides a critical ionization site.
This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. It is intended for researchers in drug discovery and development, offering not just protocols, but the strategic rationale behind them. Understanding these core properties is a non-negotiable prerequisite for advancing any compound from a laboratory curiosity to a viable therapeutic candidate.
Synthesis and Structural Confirmation
A robust and verifiable synthetic route is the foundation of any new chemical entity's research program. The logical approach to synthesizing 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a Michael addition reaction, a reliable method for forming carbon-nitrogen bonds.
Proposed Synthetic Workflow
The synthesis proceeds in two key stages: the N-alkylation of 4-nitro-1H-pyrazole with an acrylate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This pathway is advantageous due to the commercial availability of starting materials and the generally high yields of these reaction types.
Caption: Proposed two-step synthesis of the target compound.
Protocol: Synthesis of Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
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To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (10 mL/g of pyrazole), add ethyl acrylate (1.2 eq).
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Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material (typically 4-6 hours).
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Concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl ester intermediate.[3]
Protocol: Hydrolysis to 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
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Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Concentrate the mixture to remove the THF.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural and Purity Analysis
Confirmation of the chemical structure and assessment of purity are critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the pyrazole ring protons, the two methylene groups of the propanoic acid chain (as triplets), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for the pyrazole ring carbons, the carbonyl carbon of the acid, and the two aliphatic carbons. |
| FT-IR | Functional group identification | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and characteristic N-O stretches for the nitro group (~1550 and 1350 cm⁻¹).[4] |
| LC-MS | Molecular weight confirmation and purity | A high-resolution mass spectrum showing the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the compound (C₆H₇N₃O₄, Exact Mass: 185.04).[5] |
| RP-HPLC | Purity assessment | A single major peak with >95% purity under standard reverse-phase conditions. |
Core Physicochemical Properties: An Experimental Guide
The in vitro and in vivo behavior of a potential drug is dictated by its fundamental physicochemical properties. The following sections outline the rationale and experimental protocols for determining the most critical parameters for 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
Acidity (pKa)
Why it matters: The pKa determines the ionization state of the molecule at a given pH. For this compound, the carboxylic acid group is the primary ionization site. Its pKa will directly impact aqueous solubility, membrane permeability, receptor binding interactions, and the choice of formulation strategies. The electron-withdrawing nature of the nitropyrazole ring is expected to lower the pKa of the propanoic acid compared to a simple alkyl carboxylic acid.
Experimental Protocol: Potentiometric Titration
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Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
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Calibrate a pH meter using standard buffers (pH 4, 7, 10) at the experimental temperature.
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Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH), recording the pH after each addition.
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve.
Lipophilicity (LogP / LogD)
Why it matters: Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It governs how the compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes.
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LogP (Partition coefficient) measures the lipophilicity of the neutral form of the molecule.
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LogD (Distribution coefficient) is the pH-dependent measure of lipophilicity, accounting for both neutral and ionized species. For an acidic compound like this, LogD will decrease as the pH increases above the pKa.
Experimental Protocol: Shake-Flask Method (OECD 107)
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Prepare a stock solution of the compound in the more soluble phase (likely n-octanol).
-
Prepare several flasks containing a 1:1 volume ratio of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄).
-
Spike each flask with the stock solution to a concentration where the compound is soluble in both phases and detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Shake the flasks vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the flasks to ensure complete phase separation.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculate LogP or LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Aqueous Solubility
Why it matters: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The presence of the polar carboxylic acid group should impart some solubility, but the relatively planar and hydrophobic nitropyrazole core will counteract this.
Caption: Workflow for equilibrium solubility determination.
Experimental Protocol: Equilibrium Shake-Flask Method
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Add an excess amount of the solid compound to vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4). The excess solid should be clearly visible.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a low-binding 0.22 µm syringe filter to remove all undissolved solid.
-
Dilute the filtrate with mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.
Thermal Stability
Why it matters: The presence of a nitro group warrants a thorough investigation of thermal stability. Nitrated aromatic compounds can be energetic materials, and understanding their decomposition temperature is crucial for safe handling, storage, and processing.[6][7][8]
Experimental Protocol: DSC and TGA
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 350 °C).
-
The resulting thermogram will show endothermic events such as melting point (Tₘ) and exothermic events such as decomposition (Tₑ). The onset of the exothermic peak is a key indicator of thermal instability.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA measures the change in mass as a function of temperature. A sharp drop in mass indicates decomposition. This provides complementary information to the DSC data.
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Summary of Physicochemical Properties
The following table should be used to compile the experimentally determined data, providing a clear and concise summary for project teams.
| Parameter | Method | Predicted Value | Experimental Result | Significance for Drug Development |
| Molecular Weight | Mass Spectrometry | 185.14 g/mol | TBD | Fundamental property for all calculations. |
| pKa | Potentiometric Titration | ~3.5 - 4.5 | TBD | Governs solubility and absorption across pH gradients. |
| LogP | Shake-Flask / HPLC | ~0.5 - 1.5 | TBD | Predicts lipophilicity of the neutral molecule. |
| LogD at pH 7.4 | Shake-Flask / HPLC | TBD | TBD | Predicts effective lipophilicity at physiological pH. |
| Aqueous Solubility | Shake-Flask | TBD | TBD | Critical for bioavailability and formulation. |
| Melting Point (Tₘ) | DSC | TBD | TBD | Indicator of purity and solid-state packing energy. |
| Decomposition (Tₑ) | DSC / TGA | TBD | TBD | Defines limits for safe handling and storage. |
Conclusion
3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a molecule with significant potential, stemming from its hybrid structure that marries a biologically active core with functionalities that are critical for drug-like properties. A systematic and rigorous evaluation of its physicochemical properties, as outlined in this guide, is the essential first step in its journey as a potential therapeutic agent. The data generated through these protocols will enable informed decisions regarding lead optimization, formulation development, and the design of subsequent pharmacokinetic and pharmacodynamic studies. By understanding the fundamental nature of the molecule, we unlock the ability to rationally engineer its success.
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